Fuc1-alpha-4GlcNAc1-b-4MU

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Fuc1-alpha-4GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The compound is typically synthesized in a laboratory setting using specialized equipment and reagents. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and consistency .

化学反应分析

Fuc1-alpha-4GlcNAc1-b-4MU undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Biochemical Properties

Fuc1-alpha-4GlcNAc1-b-4MU serves as a substrate for various glycosidases, particularly neuraminidases. The compound's structural features allow it to interact with specific enzymes, making it valuable in studying enzyme-substrate interactions and substrate specificity.

Table 1: Enzymatic Activity of Neuraminidases on this compound

| Enzyme | Substrate Specificity | Activity Level |

|---|---|---|

| Neu1 | Low | Minimal |

| Neu2 | High | Moderate |

| Neu3 | Very High | Significant |

| Neu4 | Moderate | Reduced |

The activity levels indicate that Neu3 exhibits the highest specificity and activity towards this compound, which can be utilized to understand the mechanisms of sialylation in glycoproteins and glycolipids .

Therapeutic Applications

The compound has potential therapeutic applications due to its ability to modulate sialylation patterns on glycoproteins. Alterations in sialylation are implicated in various diseases, including cancer and viral infections.

Case Study: Cancer Treatment

Research indicates that modifying sialylation through compounds like this compound can influence tumor progression. For instance, studies have shown that targeting sialylation can enhance immune responses against tumors by altering the tumor microenvironment .

Case Study: Viral Infections

Fucosylated compounds have been explored for their role in inhibiting viral entry into host cells. This compound may block viral receptors or alter glycan structures on the cell surface, thereby providing a therapeutic avenue against infections such as influenza and HIV .

Research Applications

In research settings, this compound is used extensively to study glycosylation patterns and enzyme kinetics. Its ability to serve as a fluorogenic substrate allows for real-time monitoring of enzymatic reactions.

Table 2: Research Applications of this compound

| Application | Description |

|---|---|

| Enzyme Kinetics | Used to determine the kinetics of neuraminidases |

| Glycan Profiling | Assists in profiling glycan structures in cells |

| Molecular Dynamics Simulations | Helps model interactions between enzymes and substrates |

These applications are crucial for advancing our understanding of glycosylation's role in biological processes and disease mechanisms.

作用机制

The mechanism of action of Fuc1-alpha-4GlcNAc1-b-4MU involves its interaction with specific enzymes, such as glycosidases. These enzymes cleave the glycosidic bond in the compound, releasing 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. This allows researchers to measure enzyme activity and study the molecular pathways involved in carbohydrate metabolism .

相似化合物的比较

Fuc1-alpha-4GlcNAc1-b-4MU is unique due to its specific glycosidic linkage and fluorescent properties. Similar compounds include:

4-Methylumbelliferyl-beta-D-glucopyranoside: This compound has a similar structure but lacks the fucosyl group, making it less specific for certain enzyme assays.

4-Methylumbelliferyl-alpha-D-galactopyranoside: This compound has a different glycosidic linkage, which affects its interaction with enzymes and its applications in research.

These comparisons highlight the unique properties of this compound and its importance in scientific research.

生物活性

Fuc1-alpha-4GlcNAc1-b-4MU is a fucosylated glycoside that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

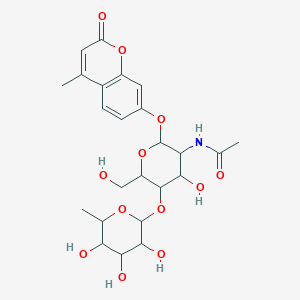

Chemical Structure and Properties

This compound is characterized by its unique glycosidic linkages, which contribute to its biological functions. The compound consists of a fucose moiety linked to N-acetylglucosamine (GlcNAc) and a 4-methylumbelliferone (4MU) group, which serves as a fluorescent tag for various biochemical assays.

- Fucosylation and Cell Signaling : Fucosylated compounds like this compound play critical roles in cell-cell interactions and signaling pathways. They can influence the binding affinity of selectins, which are crucial for leukocyte trafficking and immune response modulation .

- Antimicrobial Effects : Studies have indicated that fucosylated glycosides exhibit antimicrobial properties, potentially through their ability to disrupt bacterial adhesion to host cells . This suggests a role in preventing infections caused by various pathogens.

- Inhibition of Tumor Growth : Preliminary research indicates that fucosylated compounds may inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism was attributed to competitive inhibition of bacterial adhesion receptors .

- Fucosidase Activity Assessment : Research involving Emticicia oligotrophica indicated that fucosidases can cleave fucosylated substrates, providing insights into the enzymatic activity related to this compound. This study highlighted the potential for using this compound in transglycosylation reactions to produce novel glycoconjugates .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBMNJSPCSQJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。